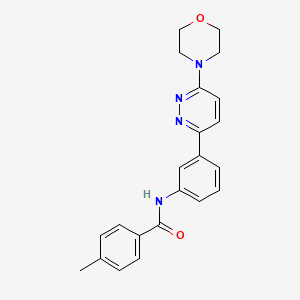

4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

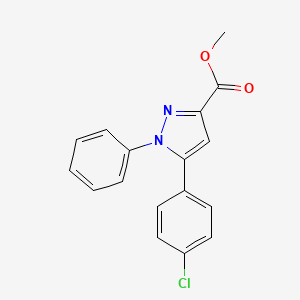

4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide, also known as JNJ-42756493, is a small molecule inhibitor that has been developed as a potential treatment for cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Applications De Recherche Scientifique

Cardiotonic Activities

A study by Wang et al. (2008) found that certain pyridazinone derivatives, similar in structure to 4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide, exhibit clear cardiotonic effects. These compounds were compared with levosimendan, a known cardiotonic agent, revealing a potential application in cardiac therapies.

Bioactive Molecule Synthesis

Collins et al. (2000) research involved synthesizing dihydro-1,2,4-triazin-6(1H)-ones and related compounds, providing insights into chemical modification processes that could be relevant for derivatives like 4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide. Such studies aid in understanding the synthetic routes and potential modifications of similar compounds.

Anticancer Research

A study by Ravinaik et al. (2021) focused on the synthesis and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity. This research highlights the potential of benzamide derivatives in cancer treatment, which could extend to compounds like 4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide.

Histone Deacetylase Inhibition

The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), as studied by Zhou et al. (2008), is an example of a benzamide derivative with specific histone deacetylase (HDAC) inhibition properties. This suggests potential applications for similar compounds in epigenetic therapy and cancer treatment.

Novel GPR39 Agonists

Sato et al. (2016) discovered novel GPR39 agonists, including benzamide derivatives, showing an unexpected role of zinc as an allosteric potentiator. This research may indicate potential applications of similar compounds in receptor-targeted therapies.

Pharmacokinetics and Tissue Distribution

Kim et al. (2008) investigated the pharmacokinetics and metabolism of a novel ALK5 inhibitor, a benzamide derivative, highlighting its potential as an oral anti-fibrotic drug. This provides a basis for understanding the pharmacological behavior of similar compounds in the body.

Mécanisme D'action

Target of Action

The primary target of 4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division, particularly in Escherichia coli (strain K12) and Shigella flexneri .

Mode of Action

The compound interacts with its target, the Cell division protein ZipA, in a yet to be determined manner . The interaction likely results in changes to the protein’s function, potentially inhibiting bacterial cell division.

Biochemical Pathways

bacterial cell division pathway . By interacting with the Cell division protein ZipA, it may disrupt the normal process of bacterial cell division, leading to inhibition of bacterial growth .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its inhibition of bacterial cell division. By targeting the Cell division protein ZipA, it may prevent bacteria from dividing and proliferating, potentially leading to their death .

Propriétés

IUPAC Name |

4-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c1-16-5-7-17(8-6-16)22(27)23-19-4-2-3-18(15-19)20-9-10-21(25-24-20)26-11-13-28-14-12-26/h2-10,15H,11-14H2,1H3,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPKYXVYMLGWLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyanomethyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2374806.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2374809.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2374810.png)

![8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2374811.png)

![2-(2-(4-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2374815.png)

![1-Bromo-3-[3-(methylsulfonyl)benzyl]benzene](/img/structure/B2374817.png)

![N-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2374820.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2374825.png)